molecular formula C18H17F3N2O3 B2955013 1-(2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-(2-(trifluoromethyl)phenyl)urea CAS No. 1421465-98-6

1-(2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-(2-(trifluoromethyl)phenyl)urea

Cat. No.: B2955013
CAS No.: 1421465-98-6
M. Wt: 366.34
InChI Key: FVPOOMPOICXBPR-UHFFFAOYSA-N
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Description

1-(2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-(2-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C18H17F3N2O3 and its molecular weight is 366.34. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compound Formation

Phenyl(trichloromethyl)carbinol interacts with bifunctional reagents containing nucleophilic sulfur, such as thioureas, to form heterocyclic compounds including thiazolidinones and thiadiazinones through a series of steps involving sulfur anion attack on an intermediate epoxide followed by ring closure. This process demonstrates the compound's role in facilitating the synthesis of diverse heterocycles, showcasing its potential in medicinal chemistry and drug design (Reeve & Coley, 1979).

Antitumor Activities

Novel urea derivatives, synthesized through reactions involving specific structural modifications, have shown promising antitumor activities. This highlights the compound's significance in the development of new chemotherapeutic agents and its potential for contributing to cancer treatment strategies (Ling et al., 2008).

Crystal Structure Analysis

The crystal structure analysis of related benzoylurea compounds provides insights into their molecular arrangement and interaction patterns, which is crucial for understanding their mechanism of action as insecticides and for the design of new molecules with enhanced activity and selectivity (Cho et al., 2015).

Synthesis of Urea Derivatives

Research on the synthesis of urea derivatives through eco-friendly methodologies emphasizes the compound's role in promoting greener chemical processes. By substituting hazardous reagents with safer alternatives, these methodologies align with the goals of green chemistry, underscoring the compound's versatility and its contribution to sustainable development (Bigi et al., 2000).

Gelation Properties

The study of hydrogel formation by certain urea compounds in acidic environments showcases their potential for creating materials with tunable physical properties. The morphology and rheology of these gels can be modified by the identity of the anion, opening avenues for the development of novel materials with specific applications in drug delivery and tissue engineering (Lloyd & Steed, 2011).

Properties

IUPAC Name

1-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-3-[2-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N2O3/c19-18(20,21)13-3-1-2-4-14(13)23-17(25)22-10-15(24)11-5-6-16-12(9-11)7-8-26-16/h1-6,9,15,24H,7-8,10H2,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVPOOMPOICXBPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)C(CNC(=O)NC3=CC=CC=C3C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.